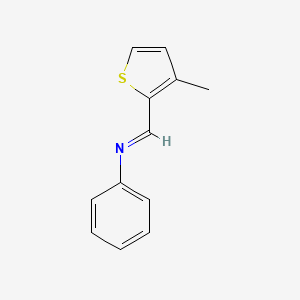

N-(3-Methyl-2-thenylidene)aniline

Description

N-(3-Methyl-2-thenylidene)aniline is a Schiff base (imine) derived from aniline and a 3-methyl-2-thenylidene group. Schiff bases are characterized by their R₂C=NR' structure, where R and R' are aryl or alkyl groups. This compound features a thiophene-derived substituent (thenylidene), contributing to its electron-rich nature due to the aromatic thiophene ring. Such compounds are pivotal in coordination chemistry, catalysis, and materials science due to their ability to act as ligands and participate in redox reactions .

Properties

Molecular Formula |

C12H11NS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

1-(3-methylthiophen-2-yl)-N-phenylmethanimine |

InChI |

InChI=1S/C12H11NS/c1-10-7-8-14-12(10)9-13-11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

SMISPGDSROHBIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C=NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of N-(3-Methyl-2-thenylidene)aniline and Analogues

Detailed Analysis

N-Cinnamylideneaniline (C₁₅H₁₃N)

- Structural Differences : The cinnamylidene group (phenylpropene) introduces a conjugated π-system, enhancing UV absorption compared to the thiophene-based substituent in the target compound.

- Electronic Effects : The phenyl group is moderately electron-withdrawing, reducing electron density at the imine nitrogen. In contrast, the thiophene in this compound donates electrons via its sulfur atom, increasing imine stability .

- Applications : Used in photochemical studies due to extended conjugation, whereas the thiophene derivative may excel in conductive materials or metal coordination .

N-phenyl-1-(thiophen-2-yl)methanamine (C₁₁H₁₁NS)

- Functional Group : Unlike the imine in the target compound, this is a primary amine. The absence of the C=N bond reduces its ability to act as a ligand but enhances nucleophilicity for cross-coupling reactions .

- Reactivity: Used in organocatalytic processes, demonstrating how thiophene-containing amines differ from imines in synthetic pathways .

2-Chloro-N-(methoxymethyl)aniline (C₈H₁₀ClNO)

- Substituent Effects : The chloro group (electron-withdrawing) decreases basicity at the aniline nitrogen, while the methoxymethyl group improves solubility in polar solvents. This contrasts with the electron-rich thiophene in the target compound, which may enhance metal-binding affinity .

- Applications : Primarily in agrochemicals, highlighting how substituent choice directs applications toward biological activity versus material science .

2-Benzyl-N-(3-methylbutyl)aniline (C₁₈H₂₃N)

- Steric Effects : The bulky benzyl and branched alkyl groups create steric hindrance, limiting accessibility to the nitrogen atom. This contrasts with the planar imine structure of the target compound, which facilitates coordination with metals .

- Industrial Use : As a surfactant or polymer additive, emphasizing the role of alkylated anilines in bulk chemical applications .

Research Findings and Implications

- Synthesis Methods : Schiff bases like this compound are typically synthesized via condensation of aniline with aldehydes/ketones, while amines (e.g., 2-Benzyl-N-(3-methylbutyl)aniline) require alkylation or reductive amination .

- Stability : Electron-donating groups (e.g., thiophene) enhance imine stability, whereas electron-withdrawing groups (e.g., Cl in 2-Chloro-N-(methoxymethyl)aniline) reduce it .

- Coordination Chemistry : The target compound’s thiophene moiety may enable unique metal-ligand interactions, unlike phenyl or alkyl substituents in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.